molecular formula C21H21N7OS B2751804 Ribocil-C (R enantiomer) CAS No. 2177266-81-6

Ribocil-C (R enantiomer)

Cat. No.: B2751804
CAS No.: 2177266-81-6
M. Wt: 419.51
InChI Key: UVDVCDUBJWYRJW-OAHLLOKOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves the formation of a racemic mixture of Ribocil, which is then separated into its enantiomers, Ribocil-A (R enantiomer) and Ribocil-B (S enantiomer) . The separation is typically achieved using chiral chromatography techniques .

Industrial Production Methods: Industrial production of Ribocil-C involves optimizing the synthetic route for large-scale synthesis. This includes the use of high-yield reactions, efficient separation techniques, and stringent quality control measures to ensure the purity and enantiomeric excess of the final product .

Chemical Reactions Analysis

Types of Reactions: Ribocil-C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Ribocil-C with altered biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVCDUBJWYRJW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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